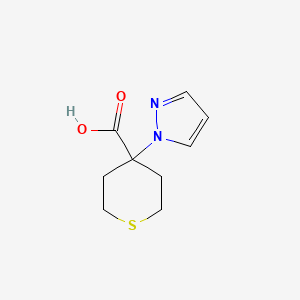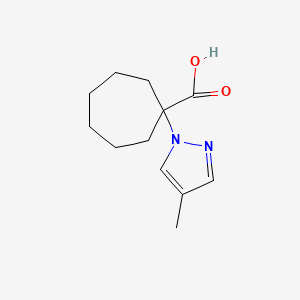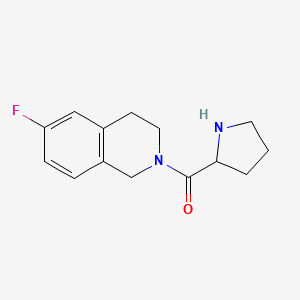![molecular formula C11H20N2O B7628335 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one, commonly known as DAP, is a synthetic compound with potential applications in scientific research. DAP belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research purposes.
作用机制
DAP acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. The binding of DAP to the receptor site increases the affinity of GABA for the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation.
Biochemical and Physiological Effects
DAP has been shown to have several biochemical and physiological effects, including increased GABAergic neurotransmission, reduced glutamatergic neurotransmission, and altered ion channel activity. DAP has also been reported to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models.
实验室实验的优点和局限性
DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. DAP can be used as a tool compound to study the role of GABA-A receptors in various physiological and pathological conditions. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on DAP. One potential direction is the development of DAP derivatives with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of DAP in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Moreover, the elucidation of the molecular mechanism of DAP action on GABA-A receptors could lead to the discovery of novel drug targets for the treatment of neurological disorders.
Conclusion
In conclusion, 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one is a synthetic compound with potential applications in scientific research. DAP acts as a positive allosteric modulator of GABA-A receptors, leading to the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation. DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on DAP, including the development of DAP derivatives and the investigation of its therapeutic potential in various neurological and psychiatric disorders.
合成方法
The synthesis of DAP involves the reaction of 2-methylpropan-1-one with 1,7-diaminononane in the presence of a catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of DAP. The yield of DAP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
DAP has potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. DAP has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Moreover, DAP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission in the central nervous system.
属性
IUPAC Name |
1-(1,7-diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-5-11(8-13)4-3-6-12-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGWJUCUCZGUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)



![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)


![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)



